3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone

Description

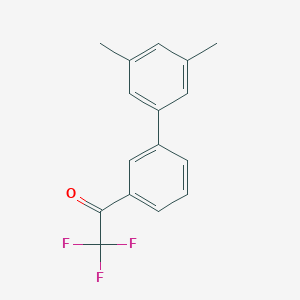

3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone (CAS: 124898-13-1) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.18 g/mol . Structurally, it features a trifluoroacetyl group attached to a 3,5-dimethylphenyl ring. The meta-dimethyl substituents on the aromatic ring enhance steric bulk and influence electronic properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis . Its lipophilicity and electron-withdrawing trifluoromethyl group contribute to its utility in inhibiting photosynthetic electron transport (PET) in chloroplasts, as demonstrated in herbicidal activity studies .

Properties

IUPAC Name |

1-[3-(3,5-dimethylphenyl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(20)16(17,18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEICQLTWINJBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 3’-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its mechanism may involve the inhibition or activation of specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone with structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoroacetyl group in all compounds enhances electrophilicity, but chloro substituents (e.g., 3',5'-dichloro derivative) further increase electron withdrawal compared to methyl groups .

Electronic and Crystallographic Properties

- Frontier Molecular Orbitals (FMOs): Computational studies on trifluoroacetophenones reveal that electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity. The dimethylphenyl variant likely has a higher LUMO energy than chloro analogs due to methyl’s electron-donating inductive effect .

- Crystal Packing: Meta-substituted trifluoroacetophenones (e.g., dichloro derivatives) often adopt monoclinic crystal systems with Z' = 1, whereas dimethyl groups may induce asymmetric unit variations (Z' = 2) due to steric interactions .

Biological Activity

3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone, also known as C16H13F3O, is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F3O. Its structure features a trifluoromethyl group (-CF3) attached to an acetophenone backbone, which enhances its lipophilicity and metabolic stability. The presence of dimethyl groups on the phenyl ring contributes to its steric and electronic properties.

Synthesis and Evaluation

A study focused on the synthesis of various trifluoromethyl ketones explored their catalytic properties and biological evaluations. The findings indicated that the trifluoromethyl group significantly influences the reactivity and interaction of these compounds with biological targets .

Antibacterial Activity

Research conducted on similar compounds revealed that those with trifluoromethyl substituents exhibited notable antibacterial activity against pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower compared to their non-fluorinated counterparts .

Anticancer Properties

In vitro assays demonstrated that certain trifluoromethyl-containing acetophenones could inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values indicated a strong correlation between fluorination and increased antiproliferative activity .

Comparative Analysis Table

The following table summarizes the biological activities observed in structurally related compounds:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Potential antimicrobial & anticancer | TBD |

| 2',5'-Dimethyl-2,2,2-trifluoroacetophenone | Antibacterial | MIC = 62.5 µg/mL |

| 4-Trifluoromethyl-phenyl derivatives | Dopamine transporter inhibition | IC50 = 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.